Isorhapontigenin

Overview

Description

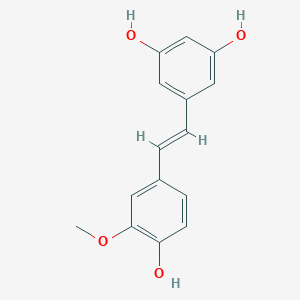

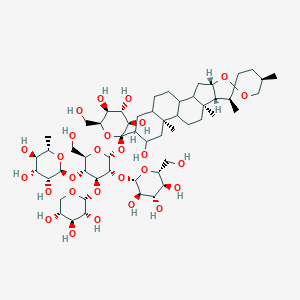

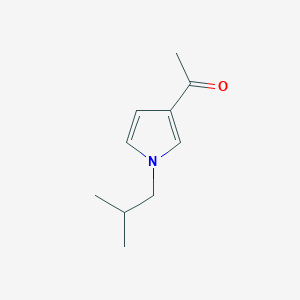

Isorhapontigenin (ISO) is a derivative of the stilbene compound, which has been isolated from the Chinese herb Gnetum Cleistostachyum and is known for its therapeutic use in treating bladder cancers for centuries . It is a polyphenolic compound also found in Chinese herbs and grapes, and it is a methoxylated analogue of resveratrol . ISO has been reported to exhibit several physiological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects in vitro and in experimental animal models .

Synthesis Analysis

The synthesis of this compound and related stilbene compounds involves starting with 3,5-dihydroxybenzoic acid, protecting the phenolic hydroxyl groups with benzyl groups, constructing the trans-stilbene structure via the Wittig-Horner reaction, and finally, debenzylation under palladium on carbon/ammonium formate system conditions to yield this compound . This method has been successfully applied to synthesize a series of hydroxyl stilbene compounds with good yields under mild conditions .

Molecular Structure Analysis

This compound's molecular structure has been the subject of biomimetic synthesis, where inorganic reagents and peroxidase were used to prepare active stilbene dimers . Additionally, oxidative coupling reactions using FeCl3 as an oxidant have led to the formation of oligostilbenes from this compound . The structures and stereochemistry of these compounds were determined using various spectroscopic methods .

Chemical Reactions Analysis

This compound has been shown to undergo various chemical reactions that contribute to its biological activity. For instance, it can selectively inhibit ADP-induced platelet aggregation by interfering with cAMP and PI3K signaling pathways associated with the P2Y12 receptor . In cancer cells, this compound competitively targets EGFR, inhibiting its auto-phosphorylation and affecting downstream signaling pathways . It also downregulates cyclin D1 gene transcription via inhibition of SP1 transactivation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its biological activities. It possesses greater oral bioavailability than resveratrol and has been shown to inhibit the respiratory burst of rat neutrophils by scavenging oxygen free radicals . In diabetic mice, this compound treatment resulted in significant reductions in postprandial levels of glucose, insulin, and free fatty acids, indicating its potential as an anti-diabetic agent . Furthermore, this compound has demonstrated neuroprotective effects against cerebral ischemia/reperfusion injuries in rats, possibly related to the activation of the PI3K/Akt signaling pathway .

Scientific Research Applications

Anticancer Activity

Bladder Cancer Treatment : Isorhapontigenin has shown significant inhibitory effects on human bladder cancer cell growth, particularly by inducing cell-cycle G0–G1 arrest and downregulating cyclin D1 expression. This effect is mediated through the inhibition of specific protein 1 (SP1) transactivation (Fang et al., 2013). Additionally, this compound induces autophagy in bladder cancer cells via a SESN2 (sestrin 2)-dependent pathway, contributing to cancer cell growth inhibition (Liang et al., 2016).

Breast Cancer Inhibition : this compound was found to induce cell death and cell cycle arrest in breast cancer cells. It controls tubulin polymerization and cancer cell growth through the regulation of the MAPK/PI3K-mediated cell cycle arrest (Subedi et al., 2019).

Prostate Cancer Targeting : this compound inhibits growth and induces apoptosis in prostate cancer cells, targeting EGFR and its downstream signal pathways, affecting various cell mechanisms including the PI3K-Akt and EGFR-Erk1/2 pathways (Zhu et al., 2018).

Other Applications

Diabetes Management : this compound exhibits potential anti-diabetic properties, as evidenced by its ability to reduce postprandial levels of glucose, insulin, and free fatty acids in diabetic mice. It improves insulin sensitivity and glucose tolerance, suggesting a role as a nutraceutical agent for diabetes treatment (Chu et al., 2020).

Neuroprotection in Cerebral Ischemia/Reperfusion Injuries : In rats, this compound alleviated cerebral ischemia/reperfusion injuries and modulated the PI3K/Akt signaling pathway. It showed potential in reducing brain damage and enhancing recovery following such injuries (Sun & Cui, 2020).

Anti-inflammatory and Antioxidant Effects : this compound has demonstrated inhibitory effects on the respiratory burst of rat neutrophils and possesses antioxidative properties, suggesting its potential use in managing inflammatory and oxidative stress-related conditions (Fang & Liu, 2002).

Cardioprotective Effect : this compound showed cardioprotective effects in a rat model of myocardial infarction, suggesting its potential for use in treating heart-related conditions (Abbas, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Isorhapontigenin has shown promising anti-oxidative and anti-cancer effects in several models . It has also demonstrated inhibitory effects on several important inflammatory signaling pathways . These favorable efficacy and pharmacokinetic properties support its further development as a novel anti-inflammatory agent for COPD .

properties

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Isorhapontigenin (ISO) exhibits its effects through interactions with various molecular targets, leading to a cascade of downstream effects. Some key examples include:

- PPARγ: ISO promotes preadipocyte differentiation by enhancing the activity and stability of PPARγ, a master regulator of adipogenesis. This leads to improved insulin sensitivity in adipocytes. []

- NF-κB and MAPK: ISO suppresses the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This results in decreased production of pro-inflammatory cytokines like IL-6, TNF-α, and COX-2. [, ]

- SP1: ISO inhibits the transcriptional activity of SP1, leading to the downregulation of several target genes involved in cell cycle progression and apoptosis, such as cyclin D1 and XIAP. This contributes to cell cycle arrest and induction of apoptosis in cancer cells. [, , , ]

- AHR: ISO binds to and activates the aryl hydrocarbon receptor (AHR), leading to the inhibition of TLR4 signaling. This, in turn, reduces inflammation and protects neurons from cerebral ischemia/reperfusion injury. []

A:

- Spectroscopic data: Structural elucidation of ISO relies heavily on spectroscopic techniques like UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR. These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule. [, , , ]

- Cyclodextrin encapsulation: Encapsulating ISO in cyclodextrins significantly improves its stability in aqueous solutions, particularly at pH values below 9 and under refrigeration. This strategy also enhances its water solubility, addressing a key limitation for oral delivery. []

ANone: ISO, like many polyphenols, presents stability challenges:

- Degradation: ISO can degrade over time, especially in free form. Studies show that after 12 weeks of storage, only 15% of free ISO remained, highlighting the need for stabilization strategies. []

- Cyclodextrins: Encapsulation in cyclodextrins, particularly HP-β-CD, significantly improves ISO's stability, retaining over 78% of the compound after 12 weeks. This approach also enhances solubility, a crucial factor for oral bioavailability. []

A:

- Absorption: ISO exhibits rapid absorption after oral administration in rats. Notably, its oral bioavailability is superior to resveratrol, likely due to its methoxy group. [, ]

- Metabolism: ISO undergoes extensive phase II metabolism, including glucuronidation, sulfation, and O-methylation. Rhapontigenin and this compound are identified as major metabolites in rats. [, ]

- Clearance: ISO demonstrates rapid clearance following intravenous administration, suggesting a potential for multiple daily dosing if required. []

- Repeated Dosing: No significant alterations in key pharmacokinetic parameters were observed after one-week of repeated oral administration of ISO, indicating no significant accumulation or auto-induction of metabolic enzymes. []

- Metabolomic Impact: One-week of ISO administration in rats led to alterations in plasma levels of several metabolites, including a reduction in arachidonic acid, cholesterol, and fructose, and an increase in tryptamine. This suggests its potential to influence metabolic pathways associated with health benefits. []

A:

- In vitro: ISO has demonstrated efficacy in various cell-based assays:

- Anti-cancer activity: It inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder, breast, and melanoma. [, , , , , , , ]

- Anti-inflammatory effects: It suppresses the production of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages and airway epithelial cells. [, , ]

- Antioxidant activity: It protects against oxidative stress in various cell models, including liver microsomes, brain mitochondria, and synaptosomes. [, ]

- In vivo: ISO has shown promising results in several animal models:

- Diabetes: ISO treatment improved glucose tolerance, insulin sensitivity, and reduced adipocyte size in diabetic db/db mice. []

- Acute lung injury: It mitigated lung injury induced by lipopolysaccharide in mice by inducing autophagy and suppressing inflammation. []

- Cerebral ischemia/reperfusion injury: ISO reduced neurological deficits, infarct size, and neuronal death in a mouse model of stroke. [, ]

- Bladder cancer: It inhibited the development of invasive bladder cancer in mice exposed to the carcinogen BBN. []

ANone: Currently, there is limited information available regarding specific resistance mechanisms to ISO or its cross-resistance with other compounds.

ANone: Various analytical techniques are employed for the characterization and quantification of ISO:

- Chromatography: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is commonly used for separation, identification, and quantification of ISO and its metabolites in biological samples. [, , ]

- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are utilized for structural elucidation and identification of ISO. [, , , , ]

ANone: Research on ISO spans multiple disciplines, fostering collaboration and synergistic advancements:

- Chemistry & Pharmacology: Chemical synthesis and modification of ISO are crucial for exploring structure-activity relationships, optimizing its pharmacological properties, and developing novel derivatives with enhanced activity or bioavailability. [, , , , ]

- Biology & Medicine: Understanding the molecular mechanisms of ISO's action, its effects on various cell types and tissues, and its therapeutic potential in different disease models require expertise from biologists, pharmacologists, and clinicians. [, , , , , , , , , , , , , , , , , , ]

- Nutrition & Food Science: Identifying dietary sources rich in ISO, understanding its bioavailability and metabolism in humans, and developing functional foods or supplements enriched with ISO require collaboration between nutritionists, food scientists, and chemists. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)